molecular formula Cu(OH)2CO3 B043907 Cupric acetate monohydrate CAS No. 6046-93-1

Cupric acetate monohydrate

Cat. No. B043907
CAS RN: 6046-93-1
M. Wt: 199.65 g/mol
InChI Key: NWFNSTOSIVLCJA-UHFFFAOYSA-L
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Description

Synthesis Analysis

Research has explored the synthesis and structural characteristics of cupric acetate and related compounds. For instance, early X-ray investigations into cupric acetate Cu(CH3COO)2.H2O helped to establish the groundwork for understanding its molecular structure, highlighting its monoclinic space group and nearly identical unit-cell dimensions to chromous acetate (Niekerk & Schoening, 1953).

Molecular Structure Analysis

The molecular structure of cupric acetate monohydrate has been a subject of extensive study. Investigations have confirmed the presence of metal-to-metal bonds in its structure, providing insights into its binuclear molecules and the direct interaction between copper atoms (Niekerk & Schoening, 1953).

Chemical Reactions and Properties

Cupric acetate monohydrate participates in various chemical reactions, demonstrating its versatile chemical properties. Its binuclear copper complex forms have been studied for their role in catalysis and reaction mechanisms, especially in carbon monoxide isotope equilibration or oxidation reactions with nitrous oxide, emphasizing the structural significance of binuclear copper(II) ions in these processes (Kakuta et al., 1984).

Physical Properties Analysis

The physical properties of cupric acetate monohydrate, including its density and magnetic susceptibility, have been meticulously studied. Measurements of its principal magnetic susceptibilities have provided direct evidence of exchange integrals and isotropic interactions within its crystalline structure, shedding light on its magnetic properties and interactions between copper ions (Mookherji, 1963).

Chemical Properties Analysis

The chemical properties of cupric acetate monohydrate, particularly its electronic structure and spectra, have been revisited through various studies, including DFT calculations and spectrochemical analysis. These investigations have deepened the understanding of its electronic spectra, magnetic interaction energy, and the significant role of super-exchange interaction via the acetate group, offering a comprehensive view of its chemical behavior and interactions (Kyuzou et al., 2010).

Safety And Hazards

Cupric acetate monohydrate is considered hazardous. It is harmful if swallowed and very toxic in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

copper;diacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFNSTOSIVLCJA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8CuO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209202
Record name Cupric acetate monohydrate
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Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS]
Record name Copper(II) acetate monohydrate
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Product Name

Cupric acetate monohydrate

CAS RN

6046-93-1, 66923-66-8
Record name Cupric acetate monohydrate
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Record name Cupric acetate monohydrate
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Record name Acetic acid, copper(2+) salt, monohydrate
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Record name Copper di(acetate) hydrate
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Record name CUPRIC ACETATE MONOHYDRATE
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Synthesis routes and methods I

Procedure details

A Cu containing catalyst was prepared by ion-exchange with copper acetate. A 0.3 M copper (II) acetate monohydrate solution was prepared by dissolving 96 g of the copper salt in 1.6 L of deionized water at 60° C. 300 g of the calcined zeolite of example 1 was then added to this solution. An ion-exchange reaction between the H-form of the calcined zeolite described in example 1 and the copper ions was carried out by agitating the slurry at 60° C. for 1 hour. The pH was between 4.5 and 4.8 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μScm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained Cu catalyst comprised CuO at 3.29% by weight and Na at 300 ppm, both reported on a volatile free basis. The BET surface of the calcined material was 468 m2/g, determined according to DIN 66131, and the Langmuir surface area was 636 m2/g, determined according to DIN 66135.
Quantity
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zeolite
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300 g
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zeolite
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Synthesis routes and methods II

Procedure details

A Cu containing catalyst was prepared by ion-exchange with copper acetate. A copper (II) acetate monohydrate solution was prepared by dissolving 47.9 g of the copper salt in 800 L of deionized water at 60° C. 200 g of the NH4-form described in comparative example 2.1 was then added to this solution. An ion-exchange reaction between the NH4-form of the zeolite described in comparative example 2.1 and the copper ions was carried out by agitating the slurry at 60° C. for 1 hour. The pH was between 5 and 5.3 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μScm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained Cu catalyst comprised CuO at 3.4% by weight and Na2O at less than 100 ppm. The SiO2:Al2O3 was 29.
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NH4
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200 g
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zeolite
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Synthesis routes and methods III

Procedure details

A copper (II) acetate monohydrate solution was prepared by dissolving 89.8 g of copper acetate salt in 1.125 l of deionized water at 70° C. 300 g of the zeolitic material of CE 1.4 was then added to this solution. An ion-exchange reaction between the NH4+-form of the zeolitic material and the copper ions was carried out by agitating the slurry at 70° C. for 1.5 hours. The pH was between 4.8 and 4.5 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 microSiemens/cm, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained Cu containing material comprised Cu at 2.4% by weight and Na at 104 ppm. The SiO2:Al2O3 was 30:1.
Quantity
89.8 g
Type
reactant
Reaction Step One
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Quantity
1.125 L
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Name
zeolitic material
Quantity
300 g
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reactant
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Name
NH4+
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Synthesis routes and methods IV

Procedure details

A CuCHA powder catalyst was prepared by ion-exchange with copper acetate. A 0.40 M of copper (II) acetate monohydrate solution was prepared by dissolving 89.8 g of the copper salt in 1.125 L of deionized water at 70° C. 300 g of NH4+-form CHA was then added to this solution. An ion-exchange reaction between the NH4+-form CHA and the copper ions was carried out by agitating the slurry at 70° C. for 1 hour. The pH was between 4.8 and 4.5 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μcm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained CuCHA catalyst comprised CuO at 3.06% by weight and Na2O at 140 ppm.
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0 (± 1) mol
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89.8 g
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1.125 L
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NH4+
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300 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupric acetate monohydrate
Reactant of Route 2
Cupric acetate monohydrate
Reactant of Route 3
Cupric acetate monohydrate
Reactant of Route 4
Cupric acetate monohydrate
Reactant of Route 5
Cupric acetate monohydrate
Reactant of Route 6
Cupric acetate monohydrate

Citations

For This Compound
1,470
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2015 - Wiley Online Library
The Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has assessed seven copper compounds in the current application: cupric acetate, monohydrate; …
Number of citations: 20 efsa.onlinelibrary.wiley.com
SS Sidhu, JA Berger - The Journal of Chemical Physics, 1939 - pubs.aip.org
Densities of single crystals of cupric acetate monohydrate have been determined by the pycnometer method for temperatures 21.0C, 23.5C and 25.0C, and are 1.907±0.001, 1.891±…
Number of citations: 4 pubs.aip.org
SA HEININGER - The Journal of Organic Chemistry, 1957 - ACS Publications
… Cupric acetate monohydrate has been shown to be a highly effective new catalyst for the monocyanoethylation of a variety of aromatic amines. Unlike other cyanoethylation catalysts, its …
Number of citations: 52 pubs.acs.org
S Yamada, H Nakamura, R Tsuchida - Bulletin of the Chemical Society …, 1957 - journal.csj.jp
… crystallization has very little effect upon the dichroism, and that the linkage, if any, of the water molecules to the copper ion is not very strong in the crystal of cupric acetate monohydrate …
Number of citations: 65 www.journal.csj.jp
A Mookherji - Journal of the Physical Society of Japan, 1963 - jstage.jst.go.jp
… Principal magnetic susceptibilities of cupric acetate monohydrate single crystal between room … We have therefore studied the principal susceptibilities of cupric acetate monohydrate …
Number of citations: 24 www.jstage.jst.go.jp
S Yamada, H Nishikawa, R Tsuchida - Bulletin of the Chemical Society …, 1960 - journal.csj.jp
In order to examine the structure of cupric chloroacetates, the dichroism in the visible and the ultraviolet region has been determined at room temperature by the microscopic method …
Number of citations: 42 www.journal.csj.jp
N Kakuta, A Kazusaka, A Yamazaki… - Journal of the Chemical …, 1984 - pubs.rsc.org
… The cupric acetate monohydrate and cupric nitrate employed in this work were of certified grade and … silica gel with an aqueous solution of cupric acetate monohydrate and then dried …
Number of citations: 13 pubs.rsc.org
Y Ukisu, A Kazusaka, M Nomura - Zeitschrift für Physikalische …, 1988 - degruyter.com
… We have examined two types of a silica-supported copper oxide catalyst from cupric acetate monohydrate and from cupric tetra-ammine complex, finding that not only their catalytic …
Number of citations: 2 www.degruyter.com
RW Jotham, SFA Kettle - Journal of the Chemical Society A: Inorganic …, 1969 - pubs.rsc.org
… A model which incorporates spin-exchange and metal-metal bonding is used to interpret the magnetic susceptibility data of cupric acetate monohydrate and some of its homologues. …
Number of citations: 2 pubs.rsc.org
A Mookherji, SC Mathur - Nature, 1962 - nature.com
… Isotropic Exchange Integral for Cupric Acetate Monohydrate Crystals MOOKHERJl1 from his magnetic studies on cupric acetate monohydrate crystal predicted that there is some sort of …
Number of citations: 4 www.nature.com

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